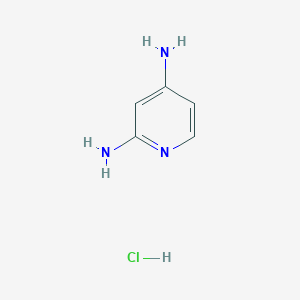

Pyridine-2,4-diamine hydrochloride

Description

Overview of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine is a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, structurally related to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. wikipedia.org This substitution gives pyridine distinct properties, including basicity due to the lone pair of electrons on the nitrogen atom and increased electronegativity compared to benzene. numberanalytics.com As an aromatic system, it is planar with delocalized electrons, which contributes to its stability. numberanalytics.comyoutube.com

Pyridine and its derivatives are foundational in heterocyclic chemistry and have widespread applications. They serve as precursors in the synthesis of pharmaceuticals and agrochemicals and are also used as polar, basic, and low-reactivity solvents in various chemical reactions. wikipedia.orgnumberanalytics.com The pyridine nucleus is a key component in over 7,000 existing drug molecules of medicinal importance. rsc.orgrsc.org Its derivatives are integral to a wide array of therapeutic agents, demonstrating the scaffold's significance in medicinal chemistry. nih.govnih.gov

| Property | Description |

| Structure | Six-membered aromatic ring containing one nitrogen atom. |

| Formula | C₅H₅N. wikipedia.org |

| Aromaticity | Planar ring with delocalized pi-electrons, similar to benzene. numberanalytics.com |

| Basicity | Weakly basic due to the lone pair of electrons on the nitrogen atom. numberanalytics.com |

| Reactivity | Can undergo electrophilic substitution, though less readily than benzene, and nucleophilic substitution at positions 2 and 4. wikipedia.org |

The history of pyridine compounds dates back to 1846, when the parent scaffold, pyridine, was first isolated. rsc.orgrsc.org The correct structure of pyridine was later identified by Wilhelm Korner in 1869 and James Dewar in 1871. rsc.orgrsc.org The development of diaminopyridine compounds for specific applications came much later. A notable example is 3,4-diaminopyridine (B372788) (also known as amifampridine), which was discovered in Scotland in the 1970s. drugbank.comnih.govwikipedia.org Following its discovery, its clinical potential began to be investigated in the 1980s. drugbank.comnih.gov This exploration of one diaminopyridine isomer paved the way for broader interest in the therapeutic and synthetic potential of other diaminopyridine structures.

The pyridine scaffold is considered a "privileged" structure in medicinal chemistry and chemical synthesis. rsc.orgrsc.org This is due to its frequent appearance in a variety of biologically active compounds and its versatile chemical nature. The nitrogen atom in the ring can form hydrogen bonds and improve the water solubility of molecules, which is a highly desirable trait in the development of new chemical entities. nih.govresearchgate.netmdpi.com

The Pyridine-2,4-diamine (B32025) scaffold, specifically, offers synthetic chemists a platform with multiple reactive sites. The two amino groups can be functionalized to build more complex molecular architectures. This scaffold is a key subunit in the design of novel compounds for various research applications. researchgate.net For instance, diaminopyrimidine derivatives, which are structurally related, are recognized for their biological and pharmaceutical importance, and similar principles apply to diaminopyridines. researchgate.net The strategic placement of amino groups at the 2 and 4 positions influences the electronic properties of the pyridine ring, making it a valuable intermediate for creating diverse libraries of compounds. wikipedia.org The ability to use this scaffold to synthesize a wide range of derivatives is crucial for discovering molecules with new and improved properties. researchgate.net

Research Gaps and Opportunities in Pyridine-2,4-diamine Hydrochloride Chemistry

While the broader class of pyridine derivatives is well-studied, specific areas within this compound chemistry remain open for exploration. A significant portion of published research focuses on the synthesis and application of pyridine derivatives in general, with less specific attention paid to the unique properties and reaction kinetics of the 2,4-diamine isomer in its hydrochloride salt form.

Key research opportunities include:

Novel Synthetic Routes: There is an ongoing need for new and improved methods for synthesizing functionalized pyridines. nih.gov Developing more efficient, scalable, and environmentally friendly ("green") syntheses for this compound and its derivatives is a considerable opportunity. This includes one-pot or telescoped processes that avoid multiple isolation steps. acsgcipr.org

Exploration of Chemical Space: The full potential of the Pyridine-2,4-diamine scaffold has not been exhausted. There is an opportunity to create and test new analogues by modifying the amino groups or the pyridine ring itself to discover novel chemical properties and applications. nih.gov

Multifunctional Compounds: Research into new pyrimidine (B1678525) and pyridine diamine derivatives aims to develop multifunctional compounds, for example, those with chelating and antioxidant properties. acs.org This suggests a promising research direction for derivatives of Pyridine-2,4-diamine.

Material Science Applications: While much of the focus is on biological applications, the properties of pyridine derivatives make them suitable for use in functional nanomaterials and as ligands in organometallic chemistry. nih.gov The specific properties of this compound could be investigated for these applications.

The continued investigation into the chemistry of this compound is expected to yield novel molecules with unique characteristics, contributing to advancements across various scientific fields. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H4,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZUPXRTRZIJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241138-89-4 | |

| Record name | pyridine-2,4-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of Pyridine 2,4 Diamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of Pyridine-2,4-diamine (B32025) hydrochloride in solution. It provides critical insights into the protonation site and the resulting electronic redistribution within the molecule.

Multi-dimensional NMR Techniques (e.g., ¹H-¹⁵N HSQC, HMBC) for Protonation Site Analysis

The Pyridine-2,4-diamine molecule presents three potential basic sites for protonation: the two exocyclic amino groups (-NH₂) and the endocyclic pyridine (B92270) nitrogen (N-1). Determining the exact site of protonation in the hydrochloride salt is crucial for understanding its chemical behavior. While ¹H and ¹³C NMR provide initial clues, multi-dimensional heteronuclear NMR techniques offer definitive evidence.

Studies on analogous diaminopyrimidines and pyridines have established that protonation overwhelmingly occurs on the ring nitrogen. rsc.orgpw.edu.pl This is because the positive charge can be more effectively delocalized over the aromatic ring system through resonance, resulting in a more stable conjugate acid.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) is a powerful two-dimensional NMR experiment that directly correlates protons with the nitrogen atoms to which they are attached. protein-nmr.org.uk In an HSQC spectrum of Pyridine-2,4-diamine hydrochloride, cross-peaks would appear for each N-H bond. This allows for the unambiguous assignment of protons to their corresponding nitrogen atoms in the amino groups. Crucially, by observing the chemical shift of the ring nitrogen (N-1), which lacks a directly attached proton in the free base, a significant downfield shift upon hydrochloride formation confirms it as the protonation site. The appearance of a new correlation in the HSQC spectrum corresponding to the now-protonated N1-H group provides definitive proof. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) provides further confirmation by showing correlations between atoms over two to three bonds. For instance, an HMBC experiment would reveal correlations between the N1-H proton and the adjacent carbons (C2 and C6), as well as between the protons on the pyridine ring (e.g., H-3, H-5, H-6) and the protonated N-1 atom. These long-range correlations map out the connectivity and solidify the assignment of N-1 as the protonation site.

Correlation of NMR Chemical Shifts with Electronic Structure

The protonation of the pyridine ring has a profound effect on the molecule's electronic structure, which is directly reflected in the NMR chemical shifts. The formation of the pyridinium (B92312) ion introduces a positive charge that withdraws electron density from the aromatic ring. pw.edu.pl

This deshielding effect causes the signals for the remaining ring protons (H-3, H-5, and H-6) and carbons to shift downfield (to a higher ppm value) compared to the neutral free base. pw.edu.pl The magnitude of this shift is typically largest for the protons in the ortho and para positions relative to the protonated nitrogen (H-6 and H-3). The protons of the amino groups also experience a downfield shift, although generally to a lesser extent than the ring protons. These shifts provide a clear electronic picture of the charge distribution in the protonated molecule.

| Position | Hypothetical ¹H Chemical Shift (ppm) - Free Base | Hypothetical ¹H Chemical Shift (ppm) - Hydrochloride Salt | Rationale for Shift |

|---|---|---|---|

| H-3 | ~6.0 | ~6.8 | Downfield shift due to electron withdrawal by protonated N-1. |

| H-5 | ~6.2 | ~7.0 | Downfield shift due to electron withdrawal by protonated N-1. |

| H-6 | ~7.5 | ~8.3 | Strong downfield shift due to proximity to the positive charge on N-1. |

| 2-NH₂ | ~5.5 | ~6.5 | Moderate downfield shift. |

| 4-NH₂ | ~5.8 | ~6.8 | Moderate downfield shift. |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. It is highly effective for confirming the structural integrity of this compound.

Analysis of Characteristic Group Vibrations

The FT-IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to its functional groups.

N-H Vibrations: The amino groups (-NH₂) give rise to characteristic N-H stretching vibrations, typically appearing as sharp bands in the 3200-3500 cm⁻¹ region. mdpi.com The N-H bending or "scissoring" mode is also prominent, usually found around 1600-1650 cm⁻¹.

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits a series of characteristic C=C and C=N stretching vibrations between 1400 cm⁻¹ and 1650 cm⁻¹. researchgate.net A strong "ring breathing" mode, which is a symmetric expansion and contraction of the entire ring, is typically observed near 1000 cm⁻¹ in Raman spectra and is a hallmark of the pyridine structure. researchgate.net

C-N Vibrations: The stretching vibrations of the C-NH₂ bonds are typically found in the 1250-1350 cm⁻¹ region.

Upon protonation, shifts in these vibrational frequencies occur. The formation of the N⁺-H bond in the pyridinium ion introduces new vibrational modes and perturbs the existing ring vibrations, providing further spectroscopic evidence for the site of protonation.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Amino (-NH₂) groups |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine ring C-H bonds |

| N-H Bend (Scissoring) | 1600 - 1650 | Amino (-NH₂) groups |

| C=C and C=N Ring Stretch | 1400 - 1650 | Pyridine ring vibrations |

| Ring Breathing Mode (Raman) | 990 - 1040 | Symmetric pyridine ring vibration |

Comparison of Experimental and Theoretically Predicted Spectra

To achieve unambiguous assignment of the observed vibrational bands, experimental FT-IR and Raman spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). nih.gov Quantum mechanical calculations can predict the vibrational frequencies and intensities for a proposed molecular structure. nih.govresearchgate.net

By calculating the theoretical spectra for this compound with protonation at the N-1 position, a direct comparison can be made with the experimental data. A strong correlation between the predicted and measured band positions and relative intensities confirms the structural assignment. researchgate.net This comparative approach is particularly useful for distinguishing between complex overlapping bands and verifying the changes in the vibrational spectrum that result from protonation.

Mass Spectrometry (MS and HRMS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation patterns.

For this compound, the analysis is typically performed on the free base, Pyridine-2,4-diamine (C₅H₇N₃), which has a monoisotopic mass of 109.0640 Da. In a mass spectrum, this would appear as the molecular ion peak [M]⁺˙ at an m/z (mass-to-charge ratio) of 109.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the compound's elemental formula. An HRMS measurement of 109.0640 ± 0.0005 would unequivocally confirm the formula as C₅H₇N₃, distinguishing it from other isomers or compounds with the same nominal mass.

Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, stable charged fragments. The pattern of these fragments is reproducible and serves as a molecular fingerprint. For Pyridine-2,4-diamine, likely fragmentation pathways include:

Loss of HCN: A characteristic fragmentation for pyridine rings involves the elimination of a neutral hydrogen cyanide molecule (27 Da), leading to a fragment ion at m/z 82. nih.gov

Loss of an Amino Radical: Cleavage of a C-N bond can result in the loss of an amino radical (•NH₂, 16 Da), producing a fragment at m/z 93.

Ring Cleavage: More extensive fragmentation can lead to smaller charged species characteristic of the pyridine and amine structure.

| m/z Value | Proposed Fragment Ion | Formula | Neutral Loss |

|---|---|---|---|

| 109 | Molecular Ion [M]⁺˙ | C₅H₇N₃⁺˙ | - |

| 93 | [M - NH₂]⁺ | C₅H₅N₂⁺ | •NH₂ (16 Da) |

| 82 | [M - HCN]⁺˙ | C₄H₅N₂⁺˙ | HCN (27 Da) |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the cationic species observed in the mass spectrum would be the protonated form of 2,4-diaminopyridine, [C₅H₈N₃]⁺. The exact mass of this cation is calculated by summing the monoisotopic masses of its constituent atoms (⁵C, ⁸H, ³N). The theoretical monoisotopic mass provides a precise benchmark for experimental determination.

The experimentally measured m/z value from an HRMS analysis is compared against the calculated theoretical value. A small mass error, typically in the parts-per-million (ppm) range, confirms the elemental composition. This high level of precision is crucial for unequivocally identifying the compound and differentiating it from potential isomers or impurities.

| Parameter | Value |

| Molecular Formula (Cation) | [C₅H₈N₃]⁺ |

| Calculated Monoisotopic Mass | 110.0718 Da |

| Common Adduct Observed | [M+H]⁺ |

Table 1: Theoretical HRMS Data for the Cation of this compound.

Analysis of Isotopic Patterns

Mass spectrometry separates ions based not only on their mass but also on the natural abundance of their constituent isotopes. nih.gov The resulting isotopic pattern in a mass spectrum serves as a unique fingerprint for a given elemental formula. Elements common in organic molecules, such as carbon, hydrogen, nitrogen, and oxygen, have well-defined isotopic distributions. nih.govreadthedocs.io

For this compound (C₅H₈ClN₃), the presence of chlorine dramatically influences the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+ and M+2 peak pattern with a relative intensity ratio of roughly 3:1 for any fragment containing a single chlorine atom. libretexts.org

| Isotope | Natural Abundance (%) | Contribution to Isotopic Pattern |

| ¹²C | ~98.9% | Main peak (M) |

| ¹³C | ~1.1% | M+1 peak |

| ¹H | ~99.98% | Main peak (M) |

| ²H (D) | ~0.02% | M+1 peak (minor) |

| ¹⁴N | ~99.6% | Main peak (M) |

| ¹⁵N | ~0.4% | M+1 peak |

| ³⁵Cl | ~75.8% | M peak for Cl-containing fragments |

| ³⁷Cl | ~24.2% | M+2 peak for Cl-containing fragments (ratio ~3:1) |

Table 2: Natural Abundance of Relevant Isotopes and Their Effect on the Mass Spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Determination of Electronic Absorption Bands

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of pyridine typically shows intense absorptions corresponding to π-π* transitions of the aromatic system and a weaker, lower-energy absorption band resulting from n-π* transitions involving the non-bonding electrons of the nitrogen atom. libretexts.orgnist.gov

For this compound, the presence of two amino groups (-NH₂) acting as auxochromes is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. libretexts.org These electron-donating groups increase the electron density of the pyridine ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV spectrum of pyridine in an acidic mobile phase shows an absorption maximum around 254 nm. sielc.com Related diaminopyridine compounds also exhibit distinct absorption bands. For example, 2,3-diaminopyridine (B105623) shows absorption maxima that can be attributed to a combination of π-π* and n-π* electronic transitions. researchgate.net The protonation of the pyridine nitrogen in the hydrochloride salt would further influence the electronic transitions, typically causing a hypsochromic (blue) shift in the n-π* band, as the non-bonding electrons are involved in bonding with the proton.

| Compound Type | Typical λmax (nm) | Electronic Transition |

| Pyridine | ~250-262 nm | π-π researchgate.net |

| Pyridine | ~320-380 nm | n-π libretexts.org |

| 2,4-Diaminopyridine Derivative | >260 nm | π-π* (shifted) |

Table 3: Representative Electronic Absorption Bands for Pyridine and Derivatives.

Charge Transfer Complex Formation Studies

Pyridine-2,4-diamine, with its electron-rich amino groups and aromatic system, can act as an electron donor to form charge-transfer (CT) complexes with suitable electron acceptors. researchgate.netmdpi.com UV-Vis spectroscopy is a primary tool for studying the formation of these complexes. The formation of a CT complex is characterized by the appearance of a new, broad, and often intense absorption band in the visible region of the spectrum, which is absent in the spectra of the individual donor or acceptor molecules. cas.czresearchgate.net

This new band arises from the transition of an electron from the HOMO of the donor (Pyridine-2,4-diamine) to the LUMO of the acceptor. The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor. researchgate.net By monitoring the absorbance of the CT band while varying the concentrations of the donor and acceptor, spectroscopic data such as the formation constant (K_CT) and molar absorptivity (ε_CT) of the complex can be determined using equations like the Benesi-Hildebrand equation. researchgate.netresearchgate.net Studies on similar molecules like 3,4-diaminopyridine (B372788) and 4-(dimethylamino)pyridine with various acceptors have demonstrated the utility of this method in characterizing CT interactions. mdpi.comcas.cz

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Structural data from related 2,4-diaminopyrimidine (B92962) salts demonstrates that these compounds crystallize in well-defined systems, such as the triclinic P-1 space group. nih.govmdpi.com The analysis provides key structural parameters, which are essential for understanding the molecule's reactivity and interactions.

| Parameter | Description | Expected Information for this compound |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Triclinic, Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P-1, P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | Precise values in Å and degrees. |

| Bond Lengths & Angles | The distances and angles between bonded atoms. | Confirms covalent structure and identifies protonation site. |

| Torsion Angles | The dihedral angles defining molecular conformation. | Describes the planarity and orientation of substituents. |

Table 4: Key Parameters Obtained from SCXRD Analysis.

Crystal Packing and Supramolecular Assembly

The solid-state structure of this compound is dictated by a network of noncovalent interactions that guide the crystal packing and form a supramolecular assembly. acs.org SCXRD analysis elucidates these interactions in detail. The primary interactions are strong hydrogen bonds involving the protonated pyridinium nitrogen (N-H⁺) and the two amino groups (-NH₂) as hydrogen bond donors, and the chloride anion (Cl⁻) as the primary hydrogen bond acceptor.

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Strong Hydrogen Bond | Pyridinium N⁺-H, Amino N-H | Chloride Anion (Cl⁻) | Primary structure-directing interaction, forming cation-anion networks. |

| Hydrogen Bond | Amino N-H | Pyridine N | Formation of dimeric R²₂(8) synthons. acs.orgmdpi.com |

| Weak Hydrogen Bond | Aromatic C-H | Chloride Anion (Cl⁻) | Stabilization of the crystal lattice. nih.gov |

| π-π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | Contributes to packing efficiency. nih.gov |

Table 5: Potential Supramolecular Interactions in the Crystal Structure of this compound.

Hydrogen Bonding Networks and Weak Interactions

The supramolecular architecture of this compound in the solid state is predominantly dictated by a complex network of hydrogen bonds, complemented by weaker intermolecular interactions. In the hydrochloride salt, the pyridine ring is protonated at the ring nitrogen, forming the 2,4-diaminopyridinium cation. This protonation significantly influences the hydrogen bonding capabilities of the molecule, creating strong donor sites that interact with the chloride anion and other surrounding molecules.

Studies on analogous diaminopyrimidine salts, such as 2,4-diaminopyrimidinium chloride hemihydrate, provide significant insight into the expected hydrogen bonding patterns. researchgate.net In these structures, the chloride ion acts as a primary hydrogen bond acceptor, interacting with the protonated ring nitrogen and the amino groups.

A characteristic and frequently observed feature in the crystal structures of salts of 2,4-diamino substituted heterocyclic systems is the formation of a specific hydrogen-bonded dimer. researchgate.netmdpi.comresearchgate.net This common motif, designated with the graph-set notation R²₂(8), involves N-H···N hydrogen bonds between two 2,4-diaminopyridinium cations. researchgate.net This motif can arise from several possible arrangements of the cation pair and is a robust feature in the crystal packing of these types of salts. researchgate.net

Theoretical studies on diaminopyridines have highlighted the significance of the pyridine nitrogen atom in forming the strongest hydrogen bonds. epa.gov The presence of two amino groups enhances the acceptor properties of the molecule. epa.gov In the case of 2,4-diaminopyridine, N-H···N hydrogen bonds are crucial in defining the primary structural motif. epa.gov

The hydrogen bonding network in this compound is a three-dimensional framework. The 2,4-diaminopyridinium cations are linked to the chloride anions via strong N-H···Cl hydrogen bonds. These interactions involve the hydrogen atoms from the protonated pyridine nitrogen as well as the exocyclic amino groups. The cations also form self-complementary hydrogen bonds with each other, creating the aforementioned R²₂(8) dimers. These dimeric units are then further interconnected into a larger assembly through additional hydrogen bonds with the chloride ions, resulting in a stable, extended network.

Detailed parameters of the typical hydrogen bonds observed in closely related structures are presented in the table below. These values provide a reasonable approximation of the interactions expected in this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···Cl | ~0.90 | ~2.20 | ~3.10 | ~170 |

| N-H···N | ~0.88 | ~2.10 | ~2.98 | ~175 |

| Note: These are representative values from analogous structures and may vary slightly for this compound. |

Computational and Theoretical Investigations of Pyridine 2,4 Diamine Hydrochloride

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. DFT calculations provide valuable insights into the geometry, reactivity, and spectroscopic properties of chemical compounds, including Pyridine-2,4-diamine (B32025) hydrochloride. These computational studies complement experimental findings and aid in the rational design of new molecules with desired properties.

Geometry Optimization and Molecular Conformation Analysis

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. For Pyridine-2,4-diamine hydrochloride, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), are employed to find the minimum energy conformation. nih.govscirp.org These calculations consider all possible bond lengths, bond angles, and dihedral angles to arrive at the optimized geometry. scirp.org

Studies on related pyridine (B92270) derivatives have shown that the substitution pattern on the pyridine ring significantly influences the molecular conformation. For instance, in pyridin-2-yl guanidine (B92328) derivatives, a 180° change in the dihedral angle between the guanidinium (B1211019) moiety and the pyridine ring was observed upon protonation, a phenomenon confirmed by both theoretical studies and experimental data. nih.gov The planarity of the pyridine ring and the orientation of the amino groups are key aspects of the conformational analysis. In the crystal structure of Pyridine-2,3-diamine, the molecule exhibits approximate C_s symmetry, with the amino groups being non-planar and subtending significant angles with the plane of the heterocycle. nih.gov The optimized geometry of a molecule is crucial as it forms the basis for further computational analysis, including the calculation of electronic properties and spectroscopic parameters. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netsemanticscholar.org

A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. semanticscholar.org DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. numberanalytics.comresearchgate.net For many pyridine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino groups and the pyridine ring, while the LUMO is distributed over the electron-deficient regions. researchgate.netresearchgate.net This analysis helps in predicting the sites of electrophilic and nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Related Pyridine Derivative This table presents hypothetical data for illustrative purposes, as specific HOMO-LUMO energy values for this compound were not found in the provided search results.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

Electrostatic Potential (MEP) Mapping for Reactive Zones

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. libretexts.org An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential regions. researchgate.netyoutube.com

Typically, red and orange colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. youtube.com These areas often correspond to lone pairs of electrons on electronegative atoms like nitrogen and oxygen. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or near-zero potential. youtube.com

For pyridine derivatives, the MEP map can highlight the nucleophilic character of the pyridine nitrogen and the amino groups, as well as the electrophilic character of the hydrogen atoms attached to the amino groups and certain carbon atoms in the ring. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules, including biological targets. researchgate.netproteopedia.org

Protonation Site Prediction and Proton Affinity Studies

Understanding the site of protonation in a molecule with multiple basic centers is fundamental to its chemistry and biological activity. For this compound, there are three potential protonation sites: the pyridine ring nitrogen (N1) and the two amino group nitrogens (N2 and N4). plos.org

Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, can predict the most likely protonation site. nih.govplos.org These studies involve calculating the proton affinity (PA) for each basic site. Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. nih.gov A higher proton affinity indicates a greater tendency for that site to accept a proton. Theoretical calculations have shown that for many pyridine derivatives, the pyridine ring nitrogen is the most basic site. nih.govnih.gov

For example, a combined NMR and computational study on a related 2-pyridinyl moiety revealed that protonation predominantly occurs on the N1 atom. plos.org This was confirmed by observing changes in the NMR chemical shifts upon addition of acid, which correlated with the calculated proton affinities. nih.gov Such studies are essential for understanding the behavior of these compounds in acidic environments and for designing molecules with specific acid-base properties.

Excitation Analysis and Electron Density Distribution

Excitation analysis, typically performed using Time-Dependent Density Functional Theory (TD-DFT), provides insights into the electronic transitions of a molecule, which are responsible for its absorption of light. scirp.org This analysis calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The results can be used to interpret experimental UV-Vis spectra. scirp.org

The distribution of electron density in a molecule is fundamental to its chemical properties. researchgate.net Upon excitation, the electron density can be redistributed. For instance, in many charge-transfer complexes, an electron moves from a donor part of the molecule (often corresponding to the HOMO) to an acceptor part (often corresponding to the LUMO). scirp.org

For pyridine derivatives, studies have shown that the electron density is not uniformly distributed. The nitrogen atom in the ring and the amino substituents are electron-rich regions. researchgate.netnih.gov The distribution of electron density can be visualized through various means, including molecular orbitals and electron density maps. Understanding the electron density distribution in both the ground and excited states is crucial for predicting a molecule's photophysical properties and its potential applications in areas like fluorescence probing. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of how a molecule moves and interacts with its environment over time.

For this compound, MD simulations can be used to investigate its conformational dynamics, its interactions with solvent molecules, and its binding to biological macromolecules. nih.gov These simulations can reveal the flexibility of the molecule, the stability of different conformations, and the nature of intermolecular interactions such as hydrogen bonds. nih.gov

In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its protein target. nih.govnih.gov By simulating the protein-ligand complex, researchers can assess the stability of the binding pose, identify key interacting residues, and calculate the binding free energy. This information can guide the optimization of lead compounds to improve their binding affinity and selectivity. nih.gov While specific MD simulation studies on this compound were not found in the search results, the methodology is widely applied to similar heterocyclic compounds to understand their dynamic behavior and interactions. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Pathways of Pyridine 2,4 Diamine Hydrochloride

Substitution Reactions Involving Amino Functionalities

The amino groups of pyridine-2,4-diamine (B32025) hydrochloride play a crucial role in its reactivity, particularly in substitution reactions. These reactions can occur at the amino groups themselves or influence the reactivity of the pyridine (B92270) ring.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom, which creates electron-deficient carbon atoms. wikipedia.orgslideshare.net This effect is most pronounced at the ortho (C2) and para (C4) positions relative to the ring nitrogen. stackexchange.comuoanbar.edu.iq The presence of amino groups at the 2- and 4-positions in pyridine-2,4-diamine hydrochloride further activates the ring for nucleophilic attack.

The mechanism of SNAr reactions typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is a key factor in determining the reaction's feasibility. stackexchange.com In the case of pyridine, attack at the C2 or C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com The subsequent departure of a leaving group restores the aromaticity of the ring. youtube.com

While the amino groups themselves are not typically the leaving groups in SNAr reactions on the parent pyridine-2,4-diamine, their presence significantly influences the regioselectivity and rate of substitution of other groups on the pyridine ring. For instance, in related substituted pyridines, the presence of activating groups can direct incoming nucleophiles to specific positions. rsc.org

Photochemically Induced Reactions and Mechanisms

Photochemical reactions offer an alternative pathway for the substitution of groups on the pyridine ring. A study on pyridine-2,4-dicarbonitrile (B1330189) has shown that photoinitiated substitution reactions with amines can lead to the formation of aminocyano-pyridines. rsc.org While this study does not directly involve this compound, it suggests that photochemical methods could potentially be employed to induce substitution reactions involving the amino functionalities or other substituents on the pyridine ring. The mechanism of such reactions often involves the formation of excited states and radical intermediates. rsc.org

Cyclization and Ring-Closure Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and ring-closure reactions. These reactions leverage the reactivity of the amino groups and the pyridine nitrogen to construct new rings fused to the pyridine core.

Formation of Fused Heterocyclic Systems (e.g., Imidazopyridines, Triazolopyridines)

The diamino substitution pattern of pyridine-2,4-diamine provides a versatile platform for constructing various fused heterocycles, which are significant in medicinal chemistry and material science. ias.ac.in The synthesis of these fused systems often involves the reaction of the diamine with bifunctional electrophiles.

For example, the reaction of a pyridine diamine with appropriate reagents can lead to the formation of:

Imidazopyridines: These can be synthesized by reacting the diamine with a one-carbon electrophile, such as a carboxylic acid or its derivative.

Triazolopyridines: These can be formed by reacting the diamine with a reagent that provides a nitrogen atom, such as nitrous acid, followed by cyclization.

The general strategy for constructing these fused rings involves an initial reaction at one of the amino groups, followed by an intramolecular cyclization onto the other amino group or the pyridine nitrogen. ias.ac.in The specific isomer of the fused heterocycle formed will depend on the starting pyridine diamine and the reaction conditions.

A variety of synthetic methods are employed for the creation of fused pyridine systems, including condensation reactions and cycloadditions. baranlab.orgacsgcipr.org For instance, the synthesis of furo[2,3-b]pyridine (B1315467) and pyrrolo[2,3-b]pyridine derivatives often involves building the furan (B31954) or pyrrole (B145914) ring onto a pre-existing pyridine structure. ias.ac.innih.gov Similarly, pyridopyrrolo fused systems can be generated through acid-catalyzed cyclodehydration of α-hydroxylactams derived from pyridine-2,3-dicarboximides. rsc.org

Intramolecular Rearrangements

Intramolecular rearrangements can occur in pyridine derivatives, often as part of a larger reaction sequence leading to the formation of new products. For instance, in the synthesis of highly substituted pyridines, an electrocyclization of an azatriene intermediate can occur, which is a type of intramolecular rearrangement. nih.gov While specific examples involving this compound are not prevalent in the provided search results, the principles of such rearrangements are applicable to substituted pyridines in general. These rearrangements can be triggered by heat, light, or catalysts and can lead to the formation of isomeric structures or new ring systems.

Redox Chemistry and Oxidation States

The redox chemistry of this compound is influenced by both the pyridine ring and the amino substituents.

The pyridine ring itself is electron-deficient and generally resistant to oxidation unless strong oxidizing agents are used. pharmaguideline.com When oxidation does occur, it typically happens at the nitrogen atom to form a pyridine N-oxide. wikipedia.org Conversely, the pyridine ring can be reduced to piperidine (B6355638) under certain conditions. uoanbar.edu.iq

The amino groups, on the other hand, can be more susceptible to oxidation. The redox properties of related metal complexes with pyridine-containing ligands have been studied, revealing that the ligands can undergo multi-electron reduction. mdpi.com

Acid-Base Properties and Protonation Effects on Reactivity

The chemical reactivity of this compound is intrinsically linked to its acid-base properties. As a salt of a weak base, its behavior in solution is governed by the protonation state of the diamine moiety, which in turn influences its nucleophilicity and susceptibility to electrophilic attack.

Pyridine-2,4-diamine possesses three potential sites for protonation: the nitrogen atom of the pyridine ring (N1) and the nitrogen atoms of the two amino groups at positions 2 and 4. Spectroscopic and theoretical studies on similar diaminopyridine structures suggest that the initial protonation predominantly occurs on the more basic pyridine ring nitrogen. mdpi.comnih.gov This is attributed to the lone pair of electrons on the ring nitrogen being more available for protonation compared to the amino groups, whose lone pairs are partially delocalized into the aromatic system.

The pKa value for the conjugate acid of Pyridine-2,4-diamine is a critical parameter for understanding its reactivity. While specific experimental pKa values for Pyridine-2,4-diamine are not readily found in the reviewed literature, the basicity of aminopyridines is known to be influenced by the position and number of amino groups. The presence of two electron-donating amino groups is expected to increase the basicity of the pyridine ring nitrogen compared to unsubstituted pyridine.

Protonation of the pyridine ring nitrogen has a profound effect on the molecule's reactivity. The positive charge on the pyridinium (B92312) ring acts as a strong electron-withdrawing group, significantly deactivating the ring towards electrophilic substitution. This deactivation makes direct electrophilic attack on the protonated ring highly unfavorable.

Conversely, the protonation state influences the reactivity of the exocyclic amino groups. In the protonated form, the electron-withdrawing effect of the pyridinium cation reduces the nucleophilicity of the amino groups. The reactivity of the free base form of Pyridine-2,4-diamine, where the amino groups are more nucleophilic, is therefore significantly different from its hydrochloride salt.

Table 1: Protonation Sites and Their Anticipated Effects on Reactivity

| Protonation Site | Expected Basicity | Effect of Protonation on Reactivity |

| Pyridine Ring Nitrogen (N1) | Most Basic | Deactivates the aromatic ring towards electrophilic attack. Reduces the nucleophilicity of the exocyclic amino groups. |

| 2-Amino Group Nitrogen | Less Basic | Protonation at this site would also lead to deactivation of the ring and reduced nucleophilicity of the remaining amino group. |

| 4-Amino Group Nitrogen | Less Basic | Similar to the 2-amino group, protonation here would decrease the overall reactivity of the molecule towards electrophiles. |

Kinetic and Thermodynamic Studies of Reactions

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are scarce in the publicly available literature. However, insights into its reactivity can be extrapolated from studies on related aminopyridine compounds.

The kinetics of reactions involving aminopyridines are highly dependent on the reaction conditions, particularly the pH, which dictates the protonation state of the molecule. For instance, studies on the diazotisation of aminopyridine 1-oxides have shown that the reaction proceeds via attack of the nitrosating agent on both the free amine and the protonated form, with the free amine reacting at a significantly faster rate. rsc.org This highlights the enhanced nucleophilicity of the unprotonated amino group.

The reactivity of the amino groups in 2,4-diaminopyridine can be selectively controlled. For example, in palladium-catalyzed cross-coupling reactions with aryl halides, coupling can be directed to either the 2- or 4-amino group by modifying the reaction conditions. Coupling predominantly occurs at the 2-amino position in the presence of a palladium catalyst, while the 4-amino coupled product is favored in the absence of the catalyst.

Thermodynamic data for reactions of this compound are not extensively documented. However, the protonation of amines is generally an exothermic process. For the related compound 4-aminopyridine, the protonation of the ring nitrogen is characterized by a negative enthalpy change (ΔH°) and a negative entropy change (ΔS°).

Table 2: General Reactivity Patterns of Aminopyridines

| Reaction Type | Reactivity of Pyridine-2,4-diamine (as free base) | Influence of Protonation (Hydrochloride Salt) |

| Electrophilic Aromatic Substitution | Activated ring, substitution is possible. | Deactivated ring, substitution is highly unfavorable. |

| Nucleophilic Substitution (at amino groups) | Amino groups are nucleophilic and can undergo substitution. | Nucleophilicity of amino groups is reduced, slowing down the reaction rate. |

| Coordination Chemistry | Can act as a bidentate or monodentate ligand. | Protonation of the ring nitrogen can hinder coordination at that site. |

It is important to note that while general trends can be inferred, the specific kinetic and thermodynamic parameters for reactions of this compound would require dedicated experimental investigation. These studies would be crucial for the precise control and optimization of its chemical transformations.

Derivatives, Analogues, and Structure Activity Relationship Sar in Pyridine 2,4 Diamine Systems

Design Principles for Modified Pyridine-2,4-diamine (B32025) Analogues

The design of modified pyridine-2,4-diamine analogues is a process rooted in established medicinal chemistry principles. The primary goal is to modulate the molecule's physicochemical and electronic properties to achieve desired outcomes. This involves the strategic introduction of various functional groups at specific positions on the pyridine (B92270) ring.

The introduction of substituents onto the pyridine-2,4-diamine core is a key strategy for modifying its characteristics. The nature and position of these substituents have a profound impact on the molecule's properties. nih.gov For instance, the placement of groups at the C5 and C6 positions of the pyridine ring is a common approach to creating diversity.

Studies on related pyridine systems have shown that the positions of functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance specific activities. nih.govnih.gov Conversely, the introduction of bulky groups can sometimes lead to a decrease in activity. nih.govnih.gov The electronic nature of the substituent is also critical; electron-donating groups increase the electron density of the pyridine ring, while electron-withdrawing groups decrease it. This modulation of electron density directly affects the molecule's reactivity and its ability to interact with biological targets. wikipedia.org

Specific classes of substituents, such as halogens, alkyl groups, and aryl groups, are frequently employed to fine-tune the properties of pyridine-2,4-diamine analogues.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter a molecule's lipophilicity, metabolic stability, and electronic properties. While sometimes beneficial, studies on certain pyridine derivatives have indicated that the presence of halogen atoms can lead to lower biological activity in specific contexts. nih.govnih.gov

Alkylation: The addition of alkyl groups (e.g., methyl, ethyl) can impact the molecule's solubility, steric profile, and interactions with binding pockets. Direct C-4 alkylation of the pyridine ring, historically a challenge due to issues with regioselectivity, has seen advancements through methods like Minisci-type reactions using specific blocking groups. nih.govrsc.org This allows for precise, early-stage functionalization of the pyridine core. nih.gov

Arylation: Introducing aryl groups (e.g., phenyl rings) can introduce new sites for π-π stacking interactions and can significantly increase the molecule's size and conformational complexity. Unified methods for both C-4 alkylation and arylation of pyridines have been developed, expanding the toolkit for creating diverse analogues. rsc.org

The following table summarizes the general impact of these modifications on pyridine systems:

| Modification | Typical Substituents | General Impact on Molecular Properties |

| Halogenation | -F, -Cl, -Br, -I | Alters lipophilicity, metabolic stability, and electronic character. nih.govnih.gov |

| Alkylation | -CH₃, -C₂H₅ | Affects solubility, steric profile, and van der Waals interactions. nih.gov |

| Arylation | -C₆H₅ (Phenyl) | Introduces potential for π-π stacking, increases size and rigidity. rsc.org |

Synthetic Routes to Pyridine-2,4-diamine Derivatives

The creation of novel pyridine-2,4-diamine derivatives relies on robust and flexible synthetic methodologies. Research in this area focuses on developing new reaction pathways and optimizing existing ones to improve yield, purity, and the diversity of accessible structures.

The synthesis of pyridine derivatives often involves the condensation of various reaction partners. acs.org For instance, one common approach involves reacting a suitable precursor with different active methylene (B1212753) reagents like malononitrile (B47326) or cyanothioacetamide. mdpi.com Another strategy involves the reaction of chalcone (B49325) precursors with reagents like 2-cyanothioacetamide (B47340) to form a pyridinethione, which can then be used to synthesize a variety of thienopyridine derivatives. researchgate.net

The synthesis of 2,4-diamino pyrimidine (B1678525) derivatives, which share a similar diamino-heterocycle motif, has been achieved by reacting precursors with substituted phenylthiols. nih.gov The exploration of diverse reaction partners, such as variously substituted benzaldehydes, allows for the creation of a wide array of derivatives from a common diaminopyridine precursor. arkat-usa.org

Catalysts play a pivotal role in the synthesis of complex pyridine derivatives. Cross-coupling reactions, often catalyzed by transition metals like palladium, are powerful tools for introducing substituents. acs.org For example, the Buchwald-Hartwig coupling reaction, utilizing palladium catalysts with specific ligands like X-Phos, is employed to form C-N bonds in the synthesis of aminopyrimidine derivatives. nih.gov

The Ullmann coupling reaction is another important method used for forming C-S or C-N bonds, often with copper or palladium catalysts. nih.gov Catalyst screening is essential to find the optimal conditions for a specific transformation, balancing reaction efficiency, cost, and functional group tolerance. The development of enzyme-mimicking catalysts has also been reported to achieve high regioselectivity in the functionalization of the pyridine C-4 position. rsc.org

The table below outlines some synthetic strategies used for creating pyridine and related heterocyclic derivatives.

| Synthetic Strategy | Key Reagents/Catalysts | Type of Derivative Formed |

| Condensation Reaction | Chalcones, 2-cyanothioacetamide | Pyridinethiones, Thienopyridines researchgate.net |

| Buchwald-Hartwig Coupling | Pd₂(dba)₃, X-Phos, K₂CO₃ | N-Aryl Aminopyrimidines nih.gov |

| Ullmann Coupling | Ethylene dithiol | Thioether-linked intermediates nih.gov |

| Minisci-type Reaction | Maleate-derived blocking group | C4-Alkylated Pyridines nih.gov |

Influence of Structural Modifications on Electronic Properties

Structural modifications to the pyridine-2,4-diamine system directly influence its electronic properties, which in turn govern its reactivity and interaction with other molecules. The introduction of an electron-donating substituent, such as an amino or hydroxyl group, has been shown to strongly impact the geometry, electronic structure, and electrostatic properties of polyhalogenated pyridines. rsc.org

Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like Raman and FT-IR spectroscopy, are used to rationalize these effects. rsc.org Studies on pyridinophane-metal complexes have demonstrated that 4-substitution on the pyridine ring provides a direct handle to regulate the electronic properties of the metal center. nih.govnih.gov Electron-withdrawing groups (EWGs) can make the redox potential of these complexes more positive. nih.gov This electronic tuning has a direct correlation with the reactivity of the complex, showing that a balance between complex stability and redox potential is key for controlling reactions. nih.govnih.gov

The orientation of the pyridine ring itself, as well as any substituents, can support or hinder electronic effects like π-back bonding between the pyridine ring and a coordinated metal atom. researchgate.net These electronic interactions, influenced by the specific nature and position of substituents, are fundamental to the rational design of new pyridine-2,4-diamine derivatives with tailored functionalities. rsc.org

Comparative Studies of Pyridine-2,4-diamine vs. Other Pyridine Diamines

Comparative analyses of pyridine diamine isomers are crucial for understanding the structure-activity relationships that govern their therapeutic potential. The relative positioning of the amino groups on the pyridine ring influences factors such as basicity, solubility, and the ability to interact with biological targets. nih.govsolubilityofthings.com Research into different diaminopyridine scaffolds, such as 2,4-diamino, 2,6-diamino, and 3,4-diamino isomers, highlights how subtle structural changes can lead to significant differences in biological effects.

One area where this is evident is in the inhibition of cholinesterases, enzymes critical in neurotransmission. A study comparing a series of pyridine diamine derivatives as cholinesterase inhibitors provided detailed insights into the influence of the diamine scaffold. nih.gov In this research, derivatives of pyridine-2,4-diamine were synthesized and evaluated alongside other isomers.

Generally, within a series of pyridine diamine derivatives designed as cholinesterase inhibitors, those based on a pyridine scaffold were found to be more potent inhibitors of equine butyrylcholinesterase (eqBChE) than their corresponding pyrimidine counterparts. nih.gov Conversely, the pyrimidine-based compounds were more effective against Electrophorus electricus acetylcholinesterase (EeAChE). nih.gov

Focusing on the pyridine derivatives themselves, the length of an aliphatic chain linking the diamine to another aromatic moiety was a critical factor. For instance, compounds with a six-methylene chain generally showed higher inhibitory potency toward both enzymes compared to those with a five-methylene chain. nih.gov

When comparing different pyridine diamine isomers within this framework, distinct patterns emerged. For example, among derivatives with a six-methylene linker, the compound featuring an unsubstituted phenyl ring attached to a 2,4-diaminopyridine core demonstrated 73% inhibition of EeAChE at a 9 μM concentration. nih.gov The introduction of a halogen in the para position of the phenyl ring or the substitution with a 3,4,5-trimethoxyphenyl group led to a decrease in this inhibitory activity. nih.gov

The table below summarizes the comparative inhibitory activity of different pyridine diamine derivatives from the study.

| Compound Type | Scaffold | Chain Length (Methylenes) | Terminal Group | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|---|---|---|

| Pyridine Diamine Derivative | Pyridine | 5 | Phenyl | EeAChE | Lower potency than 6-methylene chain analog | nih.gov |

| Pyridine Diamine Derivative | Pyridine | 6 | Phenyl | EeAChE | 73% inhibition at 9 μM | nih.gov |

| Pyridine Diamine Derivative | Pyridine | 6 | p-F-Phenyl | EeAChE | Reduced inhibition (24-30% at 9 μM) | nih.gov |

| Pyridine Diamine Derivative | Pyridine | 6 | p-Cl-Phenyl | EeAChE | Reduced inhibition (24-30% at 9 μM) | nih.gov |

| Pyridine Diamine Derivative | Pyridine | 6 | 3,4,5-Trimethoxyphenyl | EeAChE | Reduced inhibition (24-30% at 9 μM) | nih.gov |

| Pyridine Diamine Derivative | Pyridine | - | - | eqBChE | Generally more potent than pyrimidine analogs | nih.gov |

The isomer 2,6-diaminopyridine (B39239) presents another point of comparison. solubilityofthings.comnih.govsigmaaldrich.com Its symmetrical structure, with amino groups flanking the nitrogen atom, results in distinct chemical reactivity and potential as a building block in materials science and polymer synthesis. solubilityofthings.com While direct comparative biological studies against pyridine-2,4-diamine are not detailed in the provided context, the different structural and electronic properties suggest they would interact with biological targets differently.

Advanced Applications in Chemical Sciences: Research Perspectives Non Clinical

Role as Chemical Intermediates in Complex Molecule Synthesis

The structural framework of Pyridine-2,4-diamine (B32025), characterized by its electron-rich nitrogen atoms and aromatic pyridine (B92270) core, establishes it as a potent intermediate in the synthesis of more elaborate molecular architectures. The amine functional groups provide reactive sites for a variety of chemical transformations, enabling its use as both a precursor for fused ring systems and a foundational block for specialty chemicals.

Precursors for Polycondensed Heterocycles

The dual amine groups on the pyridine ring make Pyridine-2,4-diamine and its derivatives ideal starting materials for the synthesis of polycondensed heterocycles. These are complex structures where multiple ring systems are fused together. Such compounds are of significant interest in various fields of chemical research. For instance, derivatives of diaminopyridines are utilized in the synthesis of complex structures like 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitriles. researchgate.net This synthesis demonstrates how the diaminopyridine moiety can be elaborated upon to create intricate, multi-ring systems that incorporate other heterocyclic units like chromene. The reactivity of the amino groups allows for condensation reactions that lead to the formation of these fused aromatic systems.

Building Blocks for Specialty Chemicals

Beyond fused systems, Pyridine-2,4-diamine serves as a fundamental building block for a range of specialty chemicals. Its derivatives are considered important intermediates in the preparation of substances like azo dyestuffs. google.com The amine groups can be diazotized and then coupled with other aromatic compounds to generate the characteristic azo linkage (-N=N-), which is the basis of a vast class of colorants.

Furthermore, the core structure of 2,4-diaminopyrimidine (B92962), an isomer of 2,4-diaminopyridine, has been explored to develop novel derivatives with specific functionalities. nih.gov While some of these applications verge into medicinal chemistry, the underlying synthetic strategies highlight the compound's role as a versatile scaffold that can be systematically modified to create complex, functional molecules for research purposes.

Research into Material Science Applications (e.g., Corrosion Inhibition)

The interaction of organic molecules with metal surfaces is a cornerstone of material science, particularly in the prevention of corrosion. Pyridine derivatives, especially those containing heteroatoms like nitrogen and sulfur, are widely investigated as corrosion inhibitors. The presence of lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring in Pyridine-2,4-diamine allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

Adsorption Mechanisms on Metal Surfaces

The efficacy of pyridine-based inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, a process that can involve either physical adsorption (physisorption) or chemical adsorption (chemisorption). Research on related aminopyridine and diaminopyrimidine compounds shows that adsorption typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. carta-evidence.orgelectrochemsci.orgmdpi.comrsc.orgmdpi.com

The mechanism involves the displacement of water molecules from the metal surface and the subsequent interaction of the inhibitor molecule. The nitrogen atoms in the pyridine ring and the amino groups can donate their lone pair electrons to the vacant d-orbitals of metal atoms (like iron in steel), leading to the formation of coordinate covalent bonds (chemisorption). mdpi.com Additionally, the aromatic ring can interact with the charged metal surface through its π-electron cloud. In acidic solutions, where the pyridine nitrogen can be protonated, the inhibitor can also exist as a cation, leading to electrostatic interactions with the negatively charged metal surface (physisorption). nih.gov Studies on similar compounds confirm that the adsorption process is often spontaneous. mdpi.com

Table 1: Adsorption Characteristics of Aminopyridine-based Corrosion Inhibitors

| Inhibitor Type | Metal/Medium | Adsorption Isotherm | Type of Adsorption | Reference |

|---|---|---|---|---|

| 2-Aminopyridine Derivatives | Carbon Steel / H₂SO₄ | Langmuir | Chemisorption/Physisorption | carta-evidence.org |

| 4-Amino Acetophenone Pyridine | Mild Steel / HCl | Langmuir | Mixed-type | electrochemsci.orgelsevierpure.com |

| Pyridine-2-thiol | Brass / H₂SO₄ | Langmuir | Predominantly Chemisorption | mdpi.com |

This table presents data for related aminopyridine compounds to illustrate common adsorption behaviors.

Correlation of Molecular Structure with Inhibition Efficiency

The specific molecular structure of an inhibitor dictates its performance. For pyridine derivatives, factors such as the number and position of substituent groups, electron density, and molecular size are critical. Quantum chemical calculations using methods like Density Functional Theory (DFT) are frequently employed to correlate molecular properties with inhibition efficiency. carta-evidence.orgrsc.orgnih.govresearchgate.net

Key parameters that influence efficiency include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption and inhibition.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher reactivity and can lead to better inhibition efficiency, although this is not always a linear relationship. ampp.orgonepetro.org

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface.

Electron Density: The presence of electron-donating groups (like -NH₂) increases the electron density on the molecule, particularly on the heteroatoms, which strengthens the interaction with the metal. researchgate.net

Studies on various aminopyridines consistently show that the presence of the amino groups enhances inhibition efficiency compared to unsubstituted pyridine. researchgate.net The two amino groups in Pyridine-2,4-diamine would be expected to significantly increase the electron density on the molecule, making it a potentially highly effective corrosion inhibitor.

Table 2: Inhibition Efficiency of Pyridine Derivatives

| Inhibitor | Concentration | Metal/Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-(butylamino)-4-phenylnicotinonitrile | 5x10⁻⁴ M | Carbon Steel / 0.5 M H₂SO₄ | 97.45 | carta-evidence.org |

| 4-Amino Acetophenone Pyridine (4AAPA) | 60 ppm | Mild Steel / 1 M HCl | 91.0 | electrochemsci.org |

| Pyridine-2-thiol | 0.25 mM | Brass / 0.5 M H₂SO₄ | >85 | mdpi.com |

This table provides examples of inhibition efficiencies for various pyridine-based compounds to contextualize potential performance.

Ligand Design for Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The ability of Pyridine-2,4-diamine to act as a ligand is rooted in the presence of multiple nitrogen donor atoms—both on the pyridine ring and in the amino groups. This allows it to coordinate with a wide range of metal ions, forming stable complexes with diverse structures and properties.

Aminopyridines are known to act as versatile ligands. pvpcollegepatoda.org Depending on the reaction conditions and the metal center, they can coordinate in several ways. For instance, they can act as a monodentate ligand, binding through the pyridine nitrogen, or as a bidentate ligand, chelating the metal using both the pyridine nitrogen and one of the amino group nitrogens to form a stable ring structure. vot.plresearchgate.net The presence of two amino groups in Pyridine-2,4-diamine offers the potential for even more complex coordination modes, including acting as a bridging ligand to link two or more metal centers.

Research has demonstrated the synthesis of various transition metal complexes with aminopyridine ligands, including those of Copper(II), Cadmium(II), and early transition metals like Titanium. vot.pldigitellinc.comnih.gov The resulting coordination compounds can exhibit different geometries, such as square pyramidal or octahedral, depending on the metal's coordination number and the steric and electronic properties of the ligands involved. nih.gov The design of these complexes is crucial for developing new materials and catalysts. By modifying the substituents on the pyridine ring, chemists can fine-tune the electronic and steric environment around the metal center, thereby influencing the reactivity and physical properties of the resulting complex. vot.pl

Table 3: Examples of Metal Complexes with Aminopyridine-type Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Coordination Mode | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Cu(II) | [Cu(3-aminopyridine)₂(NCS)₂] | Monodentate (via pyridine N) | nih.gov |

| 4-Aminopyridine | Cu(II) | [Cu(4-aminopyridine)₃(NCS)₂] | Monodentate (via pyridine N) | nih.gov |

| Aminopyridinato | Ti, Y, Cr | Highly Nitrogen Coordinated Complexes | Bidentate, Bridging | vot.pl |

This table showcases the versatility of aminopyridine ligands in forming a variety of coordination compounds.

Synthesis and Characterization of Metal Complexes

Pyridine-2,4-diamine serves as a versatile ligand in coordination chemistry. The presence of two amino groups at the 2- and 4-positions, in addition to the nitrogen atom within the pyridine ring, offers multiple potential coordination sites. The amino groups are electron-donating, which enhances the electron density at the coordinating pyridine nitrogen, facilitating the formation of stable complexes with a variety of transition metals.

The synthesis of metal complexes involving pyridine-based ligands is typically achieved by reacting the ligand with a metal salt in an appropriate solvent. jscimedcentral.comnih.gov For instance, complexes of Palladium(II) and Platinum(II) have been synthesized by reacting Pd(II) and Pt(II) derivatives with substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridines. rsc.org Similarly, Ni(II), Cu(I), and Ag(I) complexes have been prepared using pyridine as the ligand. jscimedcentral.com While these examples use related pyridine structures, the principles apply to Pyridine-2,4-diamine. The resulting complexes are then isolated and purified, often through recrystallization. jscimedcentral.com

Characterization of these newly synthesized complexes is a critical step to confirm their structure and properties. A suite of analytical and spectroscopic methods is employed for this purpose.

Common Characterization Techniques for Pyridine-based Metal Complexes:

| Technique | Information Obtained | Reference |

|---|---|---|

| Elemental Analysis | Confirms the empirical formula and composition of the complex. | jscimedcentral.comrsc.org |

| Molar Conductance | Determines the electrolytic nature of the complexes in solution. researchgate.netnih.gov | jscimedcentral.comresearchgate.netnih.gov |

| Melting Point/Decomposition Temp. | Indicates the thermal stability of the complex. researchgate.net | jscimedcentral.comresearchgate.net |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation. researchgate.netnih.gov | researchgate.netnih.gov |

| NMR Spectroscopy (¹H, ³¹P) | Provides detailed information about the structure of the complex in solution and can be used to study ligand exchange and cis/trans influences. nih.govrsc.orgnih.govresearchgate.net | nih.govrsc.orgnih.govresearchgate.net |

| UV-Visible Spectroscopy | Reveals electronic transitions within the complex, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands, which help determine the coordination geometry (e.g., octahedral, square planar). researchgate.netnih.govirapa.org | researchgate.netnih.govirapa.org |

| Mass Spectrometry (ESI-MS) | Confirms the successful formation and molecular weight of the desired coordination compounds. nih.govacs.org | nih.govacs.org |

For example, studies on Schiff base complexes derived from 2,6-diaminopyridine (B39239) showed shifts in the azomethine peak in IR spectra upon complexation, indicating coordination through the azomethine nitrogen. researchgate.net Similarly, for Pd(II) complexes with 4-substituted pyridines, downfield shifts in ¹H NMR spectra upon coordination were observed, correlating with ligand basicity. nih.gov

Investigation of Ligand-Metal Interactions

The interaction between a pyridine-based ligand and a metal center is governed by several factors, including the ligand's basicity, steric properties, and the nature of the metal ion. Pyridine itself is a weak pi-acceptor ligand. wikipedia.org However, the introduction of amino groups, as in Pyridine-2,4-diamine, significantly modifies its electronic properties.

The amino groups at the 4-position are strongly electron-donating, which increases the electron density at the coordinating pyridine nitrogen atom. This enhanced basicity leads to stronger metal-ligand interactions and generally results in the formation of more thermodynamically stable complexes compared to those with unsubstituted pyridine or bipyridine. This interaction is a classic Lewis base-acid interaction, where the ligand donates its lone pair of electrons to a vacant orbital of the metal ion, forming a sigma (σ) bond. researchgate.net

The specific nature of the ligand-metal bond can be probed using spectroscopic and computational methods.

Spectroscopic Evidence: IR spectroscopy can show a shift in the ν(N-H) frequency of the amino group if it participates in coordination. nih.gov Shifts in the pyridine ring vibrations also confirm the involvement of the ring nitrogen. researchgate.net UV-Vis spectra provide insights into the electronic environment of the metal ion, which is directly influenced by the ligand field. The appearance of ligand-to-metal charge transfer (LMCT) bands is a direct consequence of the electronic interaction between the ligand's filled orbitals and the metal's empty d-orbitals. nih.gov

Structural Evidence: X-ray crystallography provides precise measurements of metal-nitrogen bond lengths. Trends in these distances can be correlated with factors like the d-electron count of the metal. wikipedia.org For example, in a series of mixed-ligand copper(II) complexes, Density Functional Theory (DFT) studies revealed that the axial Cu–N bond length varies linearly with the experimental Cu(II)/Cu(I) reduction potential. rsc.org

Chelation: Diaminopyridine derivatives can act as bidentate or polydentate ligands, forming stable chelate rings with the metal ion. For example, 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands act as N,N-bidentate ligands, coordinating to metal centers in a chelate fashion. rsc.org This "chelate effect" results in complexes with enhanced thermodynamic stability compared to analogous monodentate ligands.

Exploration in Chemical Biology (In Vitro Biochemical Studies focused on Molecular Interaction, not therapeutic outcome)

In the field of chemical biology, Pyridine-2,4-diamine derivatives are explored as molecular probes to understand and interact with biological macromolecules. These studies focus on the chemical basis of these interactions rather than their potential therapeutic effects.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. This in silico approach provides valuable insights into the specific intermolecular interactions that stabilize the protein-ligand complex. Numerous studies have employed molecular docking to investigate how pyridine and pyrimidine (B1678525) diamine derivatives interact with various protein targets.